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molecular formula C11H19N3O2 B7901246 5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B7901246
M. Wt: 225.29 g/mol
InChI Key: MRWLOCMSMJZXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432379B2

Procedure details

Placed 47 (1.0 eq.) into a sealed pressure reaction flask. Added EtOH and t-butylhydrazine hydrochloride (1.1 eq.). The pressure flask was capped and heated to reflux. After a time sufficient for reaction completion, the mixture was evaporated to dryness and the solid obtained was dissolved in equal amounts of EtOAc and water. The organic layer was washed with saturated aqueous NaHCO3, brine, dried with MgSO4, and evaporated. This slightly yellow solid was triturated with hexanes and filtered to afford ester 48.
Name
47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:11])=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[O-])#[N:2].[K+].CCO.Cl.[C:17]([NH:21][NH2:22])([CH3:20])([CH3:19])[CH3:18]>CCOC(C)=O.O>[CH2:9]([O:8][C:6]([C:4]1[C:3]([CH3:11])=[C:1]([NH2:2])[N:21]([C:17]([CH3:20])([CH3:19])[CH3:18])[N:22]=1)=[O:7])[CH3:10] |f:0.1,3.4|

Inputs

Step One
Name
47
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C([O-])C(=O)OCC)C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
into a sealed pressure reaction flask
CUSTOM
Type
CUSTOM
Details
The pressure flask was capped
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
After a time sufficient for reaction completion
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid obtained
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This slightly yellow solid was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1C)N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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